

CDD0102: A Comparative Guide for a Selective M1 Muscarinic Receptor Agonist

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Compound of Interest

Compound Name: **CDD0102**

Cat. No.: **B1662713**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of **CDD0102** as a potent and selective M1 muscarinic acetylcholine receptor (mAChR) partial agonist for research applications. Through objective comparisons with other M1-targeting compounds and detailed experimental data, this document serves as a valuable resource for investigators in neuroscience and drug discovery.

Introduction to CDD0102

CDD0102, chemically known as 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride, is a research compound that has demonstrated significant potential in modulating cholinergic neurotransmission. Its partial agonism at the M1 receptor subtype, coupled with low activity at other muscarinic receptors, makes it a valuable tool for studying M1-mediated signaling pathways and their role in cognitive processes. Dysregulation of the M1 receptor is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, highlighting the importance of selective tools like **CDD0102**.

Comparative Performance Analysis

The efficacy and selectivity of **CDD0102** are best understood in the context of other well-characterized M1 muscarinic receptor agonists. This section provides a quantitative comparison of **CDD0102** with notable alternatives such as Xanomeline, Talsaclidine, and AF102B.

Table 1: In Vitro Potency and Selectivity of M1 Muscarinic Receptor Agonists

Compound	M1 Receptor EC50 (nM)	M1 Receptor Binding Affinity (Ki, nM)	M1 vs Other Muscarinic Receptors Selectivity
CDD0102	~38	Not explicitly found	Partial agonist at M1, weak activity at M3, no activity at M2, M4, M5.[1]
Xanomeline	~37	82	M1/M4 preferring agonist.[2][3]
Talsacclidine	Not explicitly found	Not explicitly found	Functionally preferential M1 agonist with full intrinsic activity.[4]
AF102B	Not explicitly found	Not explicitly found	Selective M1 agonist. [5]

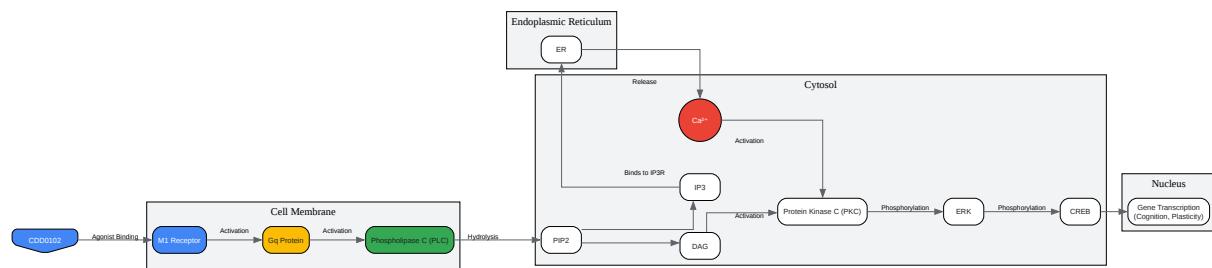
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) is a measure of the binding affinity of a compound to a receptor.

Table 2: In Vivo Efficacy in Preclinical Models of Cognition

Compound	Animal Model	Behavioral Task	Effective Dose Range	Observed Effects
CDD0102	Rat	Delayed Spontaneous Alternation	0.1 - 1 mg/kg (i.p.)	Significant enhancement of working memory. [1] [6]
CDD0102	Rat	Strategy Shifting (Place vs. Visual Cue)	0.03 - 0.1 mg/kg (i.p.)	Enhanced cognitive flexibility. [6]
CDD0102	BTBR Mouse	Reversal Learning & Stereotyped Behavior	0.2 - 3 mg/kg	Attenuated cognitive deficits and reduced repetitive behaviors. [7]
Xanomelamine	Rat	Conditioned Avoidance Responding	Not specified	Inhibition of conditioned avoidance responding.
Talsacclidine	Alzheimer's Patients	Clinical Studies	Not applicable	Failed to show significant improvement in cognitive functions. [4]
AF102B	Mouse	Morris Water Maze	0.1 - 1 mg/kg (p.o.)	Improved spatial learning.

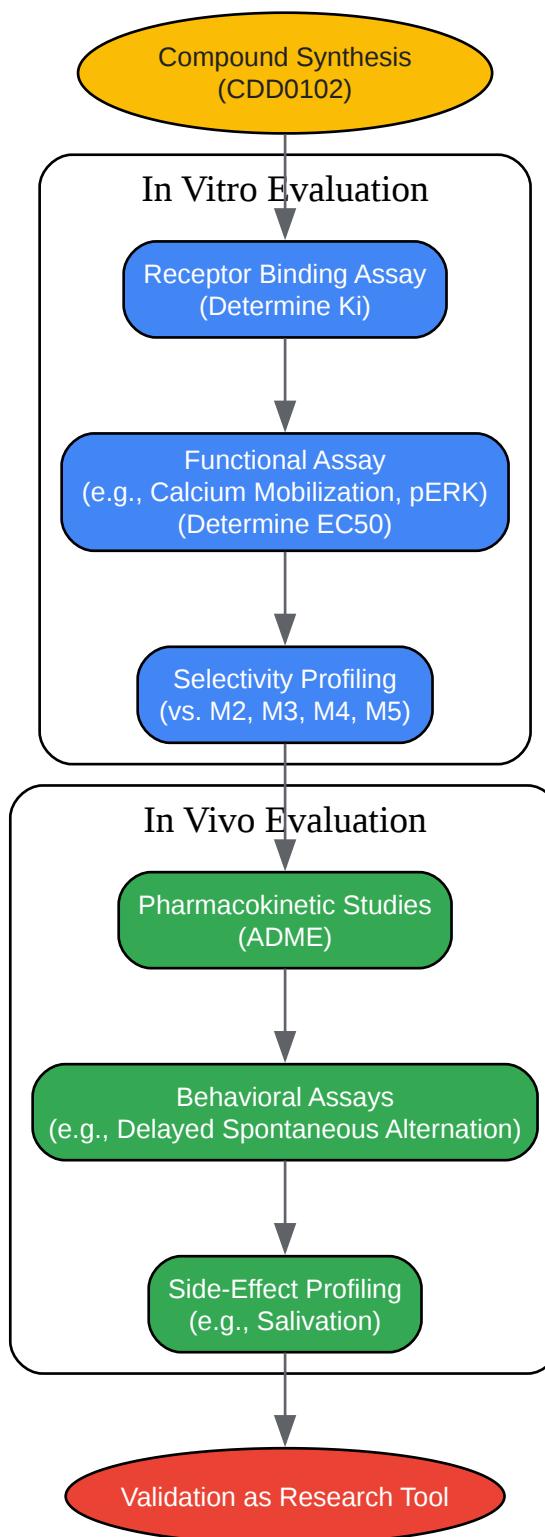
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the M1 muscarinic receptor signaling pathway and a typical workflow for evaluating M1 agonists.



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Caption: M1 Muscarinic Receptor Signaling Pathway.



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Caption: Experimental Workflow for M1 Agonist Validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize M1 muscarinic receptor agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M1 receptor.

Materials:

- CHO-K1 cells stably expressing the human M1 muscarinic receptor.
- Black, clear-bottom 96-well microplates.
- Fluo-4 AM calcium indicator dye.
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Test compounds (**CDD0102** and alternatives) at various concentrations.
- Agonist (e.g., Carbachol) for control.

Protocol:

- Cell Seeding: Seed M1-expressing CHO-K1 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
- Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
- Compound Addition: Prepare serial dilutions of the test compounds.
- Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the fluorescence intensity

over time.

- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 values from the dose-response curves.

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of the M1 receptor signaling pathway.

Materials:

- HEK293 cells expressing the human M1 muscarinic receptor.
- Cell culture plates.
- Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Lysis buffer.

Protocol:

- Cell Treatment: Plate cells and grow to 80-90% confluence. Starve the cells in serum-free media for 4-6 hours. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 10 minutes).
- Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and then incubate with primary antibodies against p-ERK and total ERK.

- Wash the membrane and incubate with HRP-conjugated secondary antibody.
- Add chemiluminescent substrate and visualize the bands using an imaging system.
- Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal and plot the dose-response curve to determine the EC50.

Delayed Spontaneous Alteration Task (Rat Model)

This behavioral task assesses spatial working memory in rodents.

Apparatus:

- A T-maze with a start arm and two goal arms.

Procedure:

- Habituation: Allow the rats to explore the maze freely for a few days to acclimate.
- Forced Trial: On the first trial of a session, one of the goal arms is blocked, forcing the rat to enter the open arm where it may or may not receive a reward.
- Delay: The rat is then removed from the maze for a specific delay period (e.g., 30 seconds).
- Choice Trial: After the delay, the rat is placed back in the start arm, and both goal arms are now open. The rat's choice of which arm to enter is recorded.
- Scoring: An "alternation" is scored if the rat enters the arm that was previously blocked. The percentage of alternations is calculated.
- Drug Administration: Test compounds are administered (e.g., intraperitoneally) at a specified time before the start of the session.
- Data Analysis: Compare the percentage of alternations between drug-treated and vehicle-treated groups.

Conclusion

The data presented in this guide validate **CDD0102** as a valuable research tool for investigating the M1 muscarinic receptor. Its selectivity and in vivo efficacy in cognitive models, particularly when compared to other M1 agonists, make it a suitable candidate for studies aiming to elucidate the role of M1 receptor activation in normal physiology and in pathological conditions. The provided experimental protocols offer a foundation for researchers to further explore the properties of **CDD0102** and other M1-targeting compounds.

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